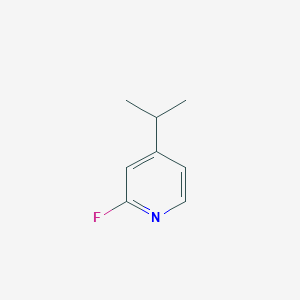

2-Fluoro-4-isopropylpyridine

Description

Structure

3D Structure

Propriétés

Numéro CAS |

111887-69-5 |

|---|---|

Formule moléculaire |

C8H10FN |

Poids moléculaire |

139.17 g/mol |

Nom IUPAC |

2-fluoro-4-propan-2-ylpyridine |

InChI |

InChI=1S/C8H10FN/c1-6(2)7-3-4-10-8(9)5-7/h3-6H,1-2H3 |

Clé InChI |

CAKKVWZDVRLVKH-UHFFFAOYSA-N |

SMILES |

CC(C)C1=CC(=NC=C1)F |

SMILES canonique |

CC(C)C1=CC(=NC=C1)F |

Synonymes |

Pyridine, 2-fluoro-4-(1-methylethyl)- (9CI) |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2-Fluoro-4-isopropylpyridine (CAS 111887-69-5)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Fluoro-4-isopropylpyridine is a valuable heterocyclic building block in modern medicinal chemistry. Its unique structure, featuring a strategically placed fluorine atom and an isopropyl group, offers a powerful combination of reactivity and tunable physicochemical properties. The fluorine atom at the 2-position serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, enabling the efficient and modular construction of diverse compound libraries. Concurrently, the 4-isopropyl group provides a lipophilic handle to probe hydrophobic pockets in biological targets, influencing potency, selectivity, and pharmacokinetic profiles. This guide provides a comprehensive overview of the synthesis, reactivity, applications, and handling of 2-Fluoro-4-isopropylpyridine, serving as a critical resource for scientists engaged in drug discovery and development.

Physicochemical Properties and Structural Data

While specific experimental data for 2-Fluoro-4-isopropylpyridine is not widely published, its properties can be reliably estimated based on structurally related and well-characterized analogs such as 2-fluoro-4-methylpyridine and 4-isopropylpyridine. These analogs provide a strong foundation for understanding its chemical behavior.

| Property | Value (Estimated/Analog Data) | Source/Analog |

| CAS Number | 111887-69-5 | - |

| Molecular Formula | C₈H₁₀FN | - |

| Molecular Weight | 139.17 g/mol | - |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | ~175-185 °C | Analog Extrapolation |

| Density | ~1.03 g/mL at 25 °C | Analog Extrapolation |

| Refractive Index | ~1.48 at 20 °C | [2] |

| Flash Point | ~65-70 °C | [2] |

Note: Physical properties are estimated based on trends observed in analogs like 2-fluoro-4-methylpyridine (CAS 461-87-0) and 4-isopropylpyridine (CAS 696-30-0). Researchers should verify these properties experimentally.

Synthesis and Manufacturing: A Strategic Approach

The synthesis of 2-fluoro-4-alkylpyridines is a critical process, often requiring multi-step sequences. A common and effective strategy involves the fluorination of a corresponding pyridine N-oxide, which activates the pyridine ring for subsequent transformations.[3]

Proposed Synthetic Pathway

A logical and field-proven pathway to 2-Fluoro-4-isopropylpyridine begins with the readily available 4-isopropylpyridine. The synthesis proceeds in two key stages: N-oxidation followed by deoxygenative fluorination.

Caption: Proposed two-stage synthesis of 2-Fluoro-4-isopropylpyridine.

Detailed Experimental Protocol (Illustrative)

This protocol is based on established methods for the synthesis of pyridine N-oxides and their subsequent fluorination.[4][5][6]

Part A: Synthesis of 4-Isopropylpyridine N-oxide

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-isopropylpyridine (1.0 eq) and a suitable solvent such as dichloromethane (DCM) or acetic acid.

-

Oxidation: Cool the solution to 0-5 °C in an ice bath. Slowly add the oxidizing agent, such as m-chloroperoxybenzoic acid (m-CPBA, 1.1 eq) portion-wise, or 30% hydrogen peroxide (1.5 eq) dropwise if using acetic acid.[4][5]

-

Causality Note: The N-oxidation step is crucial. It alters the electronic properties of the pyridine ring, making the C2 and C6 positions more electrophilic and susceptible to subsequent functionalization. The N-O bond also activates the ring for rearrangement during fluorination.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite (if using a peracid) or by carefully neutralizing with sodium bicarbonate.

-

Extraction: Extract the aqueous layer with DCM or ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-Isopropylpyridine N-oxide. Purification can be achieved via column chromatography or recrystallization.

Part B: Synthesis of 2-Fluoro-4-isopropylpyridine

-

Setup: In a dry flask under an inert atmosphere (Nitrogen or Argon), dissolve the 4-Isopropylpyridine N-oxide (1.0 eq) in an anhydrous, non-protic solvent.

-

Fluorination: Add a suitable deoxygenative fluorinating reagent. Reagents like phosphoryl fluoride (POF₃) or commercial reagents such as Deoxofluor or XtalFluor can be effective. The choice of reagent and conditions (temperature, solvent) is critical and may require optimization.

-

Causality Note: These reagents react with the N-oxide oxygen, forming a good leaving group. This facilitates an intramolecular rearrangement where a fluoride ion attacks the C2 position, leading to the desired 2-fluorinated product and elimination of the oxygen moiety.[7]

-

-

Reaction: Heat the reaction mixture as required (e.g., 80-120 °C) and monitor by GC-MS or LC-MS.

-

Workup & Purification: After cooling, carefully quench the reaction with a saturated sodium bicarbonate solution. Extract the product with an organic solvent, dry the combined organic layers, and concentrate. The final product, 2-Fluoro-4-isopropylpyridine, is typically purified by fractional distillation under reduced pressure or column chromatography.

Reactivity and the Power of Nucleophilic Aromatic Substitution (SNAr)

The primary utility of 2-Fluoro-4-isopropylpyridine in synthesis stems from its high reactivity in Nucleophilic Aromatic Substitution (SNAr) reactions.

Mechanism and Rationale

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step is the initial attack of a nucleophile at the carbon atom bearing the fluorine. This attack temporarily disrupts the aromaticity of the ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8] The high electronegativity of the pyridine nitrogen atom and the fluorine itself makes the C2 position electron-deficient and thus highly susceptible to this attack. In the second, faster step, aromaticity is restored by the expulsion of the fluoride ion, which is an excellent leaving group in this context.

Caption: Drug discovery workflow utilizing 2-Fluoro-4-isopropylpyridine.

Safety and Handling

As with all laboratory chemicals, 2-Fluoro-4-isopropylpyridine should be handled with appropriate care. The hazard profile is expected to be similar to other flammable, irritant fluoropyridines. [9][10] GHS Hazard Classification (Anticipated)

| Hazard Class | Statement |

| Flammable Liquids | H226: Flammable liquid and vapor |

| Skin Corrosion/Irritation | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation |

| STOT - Single Exposure | H335: May cause respiratory irritation |

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Handle with compatible chemical-resistant gloves (e.g., nitrile rubber). Wear a lab coat.

-

Respiratory Protection: If ventilation is inadequate, use a respirator with an appropriate organic vapor cartridge.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from heat, sparks, and open flames.

-

Spill & Disposal: Absorb spills with an inert material and dispose of as hazardous waste in accordance with local, state, and federal regulations.

References

- Google Patents. (n.d.). CN104478913A - Preparation method for 2-fluoropyridine-4-boric acid.

-

National Center for Biotechnology Information. (n.d.). 2-Fluoropyridine. PubChem Compound Database. Retrieved February 9, 2026, from [Link]

-

Hartwig, J. F., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Retrieved February 9, 2026, from [Link]

-

MDPI. (2022). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Molecules. Retrieved February 9, 2026, from [Link]

-

Royal Society of Chemistry. (2016). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Chemical Communications. Retrieved February 9, 2026, from [Link]

- Google Patents. (n.d.). EP0192287A2 - Process for the preparation of fluorinated pyridines.

- Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.

-

Exploring 2-Fluoro-4-Methylpyridine: Properties, Applications, and Manufacturing. (n.d.). Retrieved February 9, 2026, from [Link]

-

Royal Society of Chemistry. (1974). Reactions involving fluoride ion. Part IV. Synthesis and rearrangement of perfluoroisopropylpyridines. Journal of the Chemical Society, Perkin Transactions 1. Retrieved February 9, 2026, from [Link]

-

American Chemical Society. (2023). Soft Fluorination of 4-Alkylpyridines. Organic Letters. Retrieved February 9, 2026, from [Link]

-

YouTube. (2019). nucleophilic aromatic substitutions. Retrieved February 9, 2026, from [Link]

- Google Patents. (n.d.). CN115160220A - Synthesis process of pyridine-N-oxide.

-

The Good Scents Company. (n.d.). 4-isopropyl pyridine. Retrieved February 9, 2026, from [Link]

-

National Center for Biotechnology Information. (2024). Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. PubMed. Retrieved February 9, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Isopropylpyridine. PubChem Compound Database. Retrieved February 9, 2026, from [Link]

-

ARKIVOC. (2001). Recent trends in the chemistry of pyridine N-oxides. Retrieved February 9, 2026, from [Link]

-

Semantic Scholar. (n.d.). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Retrieved February 9, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved February 9, 2026, from [Link]

-

Royal Society of Chemistry. (1999). Elemental fluorine. Part 10.1 Selective fluorination of pyridine, quinoline and quinoxaline derivatives with fluorine–iodine mixtures. Journal of the Chemical Society, Perkin Transactions 1. Retrieved February 9, 2026, from [Link]

-

Baran Lab. (2012). Pyridine N-Oxides. Retrieved February 9, 2026, from [Link]

-

YouTube. (2020). Pyridine N-oxide: Basic concept and preparation with complete mechanistic description. Retrieved February 9, 2026, from [Link]

-

Springer. (2009). Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. Retrieved February 9, 2026, from [Link]

Sources

- 1. 2-Fluoro-4-methylpyridine CAS 461-87-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. 4-isopropyl pyridine, 696-30-0 [thegoodscentscompany.com]

- 3. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Buy 4-Isopropyl-pyridine 1-oxide | 22581-87-9 [smolecule.com]

- 5. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]

- 6. arkat-usa.org [arkat-usa.org]

- 7. baranlab.org [baranlab.org]

- 8. youtube.com [youtube.com]

- 9. 2-Fluoropyridine | C5H4FN | CID 9746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. cdhfinechemical.com [cdhfinechemical.com]

2-Fluoro-4-(propan-2-yl)pyridine chemical structure

Executive Summary

2-Fluoro-4-(propan-2-yl)pyridine (CAS: 111887-69-5 ), also known as 2-Fluoro-4-isopropylpyridine, is a specialized fluorinated heterocyclic building block used in the synthesis of pharmaceuticals and agrochemicals. Its structure combines an electron-deficient pyridine ring with a lipophilic isopropyl group at the C4 position and a reactive fluorine handle at C2.[1]

This unique substitution pattern offers two distinct advantages in medicinal chemistry:

-

Metabolic Stability: The isopropyl group blocks the oxidatively labile C4 position while increasing lipophilicity (LogP modulation).[1]

-

Orthogonal Reactivity: The C2-fluorine atom serves as an excellent leaving group for Nucleophilic Aromatic Substitution (

), allowing for the rapid introduction of diverse amines, ethers, or thiols under mild conditions.[1]

This guide details the physicochemical properties, validated synthetic protocols, and reactivity profiles necessary for integrating this scaffold into drug discovery workflows.

Part 1: Structural Analysis & Physicochemical Properties[1]

The molecule features a pyridine core polarized by the electronegative nitrogen and fluorine atoms.[1] The C2-F bond is highly activated due to the combined electron-withdrawing effects of the ring nitrogen (

Key Properties Table[1][2]

| Property | Value | Context/Relevance |

| CAS Number | 111887-69-5 | Unique identifier for procurement/registration.[2] |

| Molecular Formula | ||

| Molecular Weight | 139.17 g/mol | Fragment-based drug design (FBDD) compliant.[1] |

| Physical State | Colorless Liquid | Handling requires standard liquid transfer protocols.[1] |

| Boiling Point | ~165–170 °C (est.)[1] | Analogous to 2-fluoro-4-methylpyridine (161 °C).[3][4] |

| LogP | ~2.3 (Predicted) | Higher lipophilicity than 2-fluoropyridine (LogP ~0.5).[1] |

| pKa (Conj. Acid) | ~2.5 (Predicted) | Less basic than pyridine (5.[1]2) due to F-substitution.[1][5] |

Part 2: Synthetic Pathways[1]

Researchers typically access this scaffold via three primary routes, depending on the scale and available starting materials.

Route A: Minisci Radical Alkylation (Late-Stage Functionalization)

Best for: Rapid analog generation and small-scale discovery. Mechanism: Radical substitution of commercially available 2-fluoropyridine using an isopropyl radical source.[1]

-

Protocol:

-

Reagents: 2-Fluoropyridine (1.0 equiv), Isobutyric acid (3.0 equiv), Ammonium Persulfate (2.0 equiv),

(0.2 equiv).[1] -

Conditions: Solvent:

(1:1) or -

Process: The oxidative decarboxylation of isobutyric acid generates the isopropyl radical, which selectively attacks the electron-deficient C4 and C6 positions of the protonated pyridine.[1]

-

Purification: Regioisomers (C4 vs C6) must be separated via column chromatography. The C4 isomer is often favored under specific steric control or acidic conditions.[1]

-

Route B: Halex Reaction (Industrial Scale-Up)

Best for: Multi-gram to kilogram synthesis.[1]

Mechanism: Halogen exchange (

-

Protocol:

-

Reagents: 2-Chloro-4-isopropylpyridine, Anhydrous KF (or CsF for faster kinetics), Phase Transfer Catalyst (18-Crown-6 or

). -

Conditions: Solvent: Sulfolane or DMSO (high boiling, polar aprotic). Temperature: 140–180 °C. Inert atmosphere (

).[1] -

Workup: Distillation is preferred due to the high boiling point of the solvent.[1]

-

Route C: Cross-Coupling (Suzuki-Miyaura)

Best for: High regiocontrol.[1] Mechanism: Palladium-catalyzed coupling of 2-fluoro-4-iodopyridine with isopropylboronic acid.

-

Protocol:

Visualization: Synthetic Workflow

Figure 1: Strategic synthetic pathways for accessing 2-Fluoro-4-(propan-2-yl)pyridine, categorized by experimental scale and selectivity requirements.

Part 3: Reactivity Profile & Applications

The utility of 2-Fluoro-4-(propan-2-yl)pyridine lies in its predictable reactivity patterns. The molecule possesses two primary "handles" for further diversification: the electrophilic C2 position and the C3 position susceptible to metallation.[1]

Nucleophilic Aromatic Substitution ( )

The C2-fluorine is an exceptional leaving group, significantly more reactive than the corresponding chloride or bromide due to the high electronegativity of fluorine, which stabilizes the Meisenheimer complex intermediate.[1]

-

Scope: Reaction with primary/secondary amines, alkoxides, and thiols.[1]

-

Standard Protocol:

-

Self-Validating Check: Monitor reaction progress by TLC or LCMS.[1] The product will show a distinct mass shift (M-F+Nu) and loss of the characteristic C-F coupling in

NMR.[1]

Directed Ortho-Metallation (DoM)

The C2-fluorine atom is a powerful ortho-directing group (ODG). Treatment with lithium bases (LDA or LiTMP) allows for selective deprotonation at the C3 position.[1]

-

Reactivity Logic: The C3 proton is acidified by the adjacent fluorine (inductive effect).[1] The isopropyl group at C4 provides steric bulk that discourages metallation at C5, reinforcing C3 selectivity.[1]

-

Application: Trapping the C3-lithio species with electrophiles (aldehydes, iodides,

) yields highly substituted 2,3,4-trisubstituted pyridines.[1]

Visualization: Reactivity Logic[1]

Figure 2: Chemo- and regioselective reactivity map. The C2-F bond drives

Part 4: Safety & Handling (MSDS Highlights)

While specific toxicological data for this exact analog is limited, it should be handled with the rigor applied to 2-Fluoro-4-methylpyridine and 2-Fluoropyridine .

-

Hazards:

-

Storage: Store under inert gas (

or Ar) in a cool, dry place. The C-F bond is stable, but the pyridine nitrogen can oxidize over prolonged exposure to air/light.[1] -

Disposal: Fluorinated organic waste streams; do not mix with strong acids (risk of HF generation if hydrolysis occurs under extreme conditions, though unlikely for C-F aromatic bonds).[1]

References

-

Duncton, M. A. (2011).[1] Minisci reactions: Versatile C–H functionalization for medicinal chemists.[1][7] MedChemComm, 2(12), 1135-1161.[1] (Contextual grounding for Route A).

-

Schlosser, M. (2005).[1] The 2-Fluoropyridine Core: A Versatile Handle for Regioselective Functionalization.[1] European Journal of Organic Chemistry.[1] (Contextual grounding for Reactivity).

Sources

- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US3296269A - Process for providing 2-fluoropyridine - Google Patents [patents.google.com]

- 3. 2-Fluoro-4-methylpyridine | CAS#:461-87-0 | Chemsrc [chemsrc.com]

- 4. 2-Fluoro-4-methylpyridine | CAS#:461-87-0 | Chemsrc [chemsrc.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. innospk.com [innospk.com]

- 7. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide to 2-Fluoro-4-isopropylpyridine: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 2-Fluoro-4-isopropylpyridine, a fluorinated pyridine derivative of significant interest to researchers and professionals in drug development and fine chemical synthesis. This document delves into its chemical and physical properties, outlines plausible synthetic routes, and explores its potential applications, particularly as a key intermediate in the creation of complex molecular architectures. The information presented herein is synthesized from established chemical principles and data from closely related analogues, providing a robust framework for understanding and utilizing this compound.

Core Molecular Attributes of 2-Fluoro-4-isopropylpyridine

2-Fluoro-4-isopropylpyridine is a substituted pyridine ring, a heterocyclic aromatic compound, featuring a fluorine atom at the 2-position and an isopropyl group at the 4-position. The strategic placement of these functional groups imparts unique electronic and steric properties that are highly valuable in medicinal chemistry and material science.

Molecular Formula and Weight

The chemical structure of 2-Fluoro-4-isopropylpyridine consists of a pyridine core (C₅H₅N) where one hydrogen atom at the second carbon is substituted by a fluorine atom, and another hydrogen atom at the fourth carbon is replaced by an isopropyl group (-CH(CH₃)₂).

Based on this structure, the molecular formula is determined to be C₈H₁₀FN .

The molecular weight is calculated from the atomic weights of its constituent elements:

-

Carbon (C): 8 × 12.011 u = 96.088 u

-

Hydrogen (H): 10 × 1.008 u = 10.080 u

-

Fluorine (F): 1 × 18.998 u = 18.998 u

-

Nitrogen (N): 1 × 14.007 u = 14.007 u

This gives a total molecular weight of approximately 139.173 g/mol .

Structural Representation

Caption: 2D structure of 2-Fluoro-4-isopropylpyridine.

Physicochemical Properties

While specific experimental data for 2-Fluoro-4-isopropylpyridine is not widely published, its physical properties can be reliably estimated based on its structural analogues, 2-fluoro-4-methylpyridine and 2-isopropylpyridine.

| Property | Estimated Value for 2-Fluoro-4-isopropylpyridine | Data from Analogues |

| Boiling Point | ~170-180 °C | 2-Fluoro-4-methylpyridine: 160-161 °C. 2-Isopropylpyridine: 156-157 °C[1]. |

| Density | ~1.05 g/mL at 25 °C | 2-Fluoro-4-methylpyridine: 1.078 g/mL at 25 °C. 2-Isopropylpyridine: ~0.93 g/mL at 25 °C[1]. |

| Appearance | Colorless to light yellow liquid | 2-Fluoro-4-methylpyridine is a colorless to light yellow liquid[2]. |

| Solubility | Soluble in common organic solvents (e.g., ethanol, ether). | 2-Isopropylpyridine is soluble in organic solvents[1]. |

The introduction of a fluorine atom generally increases the boiling point and density compared to the non-fluorinated parent compound. The larger isopropyl group, in comparison to the methyl group in 2-fluoro-4-methylpyridine, would also be expected to contribute to a higher boiling point.

Synthesis Strategies

The synthesis of 2-Fluoro-4-isopropylpyridine can be approached through several strategic pathways, primarily involving the introduction of the fluorine atom onto a pre-functionalized pyridine ring or the construction of the pyridine ring itself. A plausible and efficient method would involve the fluorination of a 4-isopropylpyridine precursor.

Proposed Synthetic Workflow: Fluorination of 4-Isopropylpyridine

A common and effective method for the synthesis of 2-fluoropyridines involves the diazotization of the corresponding 2-aminopyridine in the presence of a fluoride source (Balz-Schiemann reaction or variations thereof). An alternative modern approach involves direct fluorination using electrophilic fluorinating agents.

Caption: Proposed synthesis workflow for 2-Fluoro-4-isopropylpyridine.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established methods for the synthesis of similar fluorinated pyridines.

Step 1: Synthesis of 4-Isopropyl-2-aminopyridine This intermediate can be synthesized through various methods, including the Chichibabin reaction on 4-isopropylpyridine.

Step 2: Diazotization and Fluorination

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 4-isopropyl-2-aminopyridine in a 48% solution of tetrafluoroboric acid (HBF₄) at 0 °C.

-

Diazotization: Slowly add a solution of sodium nitrite (NaNO₂) in water to the reaction mixture while maintaining the temperature below 5 °C. The formation of the diazonium salt is typically indicated by a color change.

-

Isolation of Diazonium Salt: The resulting 4-isopropylpyridine-2-diazonium tetrafluoroborate salt will precipitate out of the solution. Isolate the salt by filtration and wash it with cold diethyl ether.

-

Thermal Decomposition: Gently heat the isolated diazonium salt in an inert solvent (e.g., toluene) until the evolution of nitrogen gas ceases. This step should be performed with caution as diazonium salts can be explosive.

-

Purification: After the reaction is complete, the mixture is cooled and washed with an aqueous sodium bicarbonate solution. The organic layer is then separated, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product, 2-Fluoro-4-isopropylpyridine, can be purified by fractional distillation or column chromatography.

Self-Validation: The identity and purity of the final product should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Gas Chromatography-Mass Spectrometry (GC-MS), and Infrared (IR) spectroscopy.

Applications in Drug Development and Organic Synthesis

Fluorinated pyridines are crucial building blocks in modern medicinal chemistry. The introduction of a fluorine atom can significantly enhance a molecule's metabolic stability, binding affinity to target proteins, and lipophilicity, thereby improving its pharmacokinetic and pharmacodynamic profiles.

2-Fluoro-4-isopropylpyridine serves as a versatile intermediate for introducing the 4-isopropyl-2-fluoropyridinyl moiety into larger, more complex molecules. This structural motif is of particular interest in the design of inhibitors for various enzymes and receptors.

Potential Therapeutic Areas:

-

Oncology: As a component of kinase inhibitors.

-

Neuroscience: In the development of agents targeting central nervous system disorders.

-

Infectious Diseases: As a scaffold for novel antiviral and antibacterial agents. Pyridine derivatives have shown a broad range of antiviral activities against viruses such as HIV, HCV, and HBV[3].

The presence of the fluorine atom at the 2-position makes the pyridine ring susceptible to nucleophilic aromatic substitution (SₙAr), allowing for the facile introduction of various nucleophiles at this position, further expanding its synthetic utility.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton spectrum would show signals corresponding to the aromatic protons on the pyridine ring and the protons of the isopropyl group. The aromatic protons will exhibit splitting patterns influenced by the fluorine atom.

-

¹³C NMR: The carbon spectrum will show distinct signals for each of the eight carbon atoms. The carbon atom attached to the fluorine will show a large coupling constant (¹JCF).

-

¹⁹F NMR: A single resonance is expected for the fluorine atom. Its chemical shift will be characteristic of a fluorine atom attached to a pyridine ring and can be a sensitive probe of the local electronic environment. The principles of fluorine NMR suggest that the chemical shift is highly dependent on the electronic effects within the molecule[4].

Safety and Handling

As with all fluorinated organic compounds, 2-Fluoro-4-isopropylpyridine should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Based on analogues like 2-isopropylpyridine, it may be harmful if swallowed, inhaled, or absorbed through the skin[5].

References

- Exploring 2-Fluoro-4-Methylpyridine: Properties, Applications, and Manufacturing. (URL not available)

- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (URL not available)

-

Soft Fluorination of 4-Alkylpyridines | Organic Letters. [Link]

-

Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines - PubMed. [Link]

-

2-isopropyl pyridine, 644-98-4 - The Good Scents Company. [Link]

-

Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues - PMC. [Link]

-

Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) | Request PDF. [Link]

-

FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - MDPI. [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - EPFL. [Link]

- CN112552233A - Synthetic method of 2-amino-4-fluoropyridine - Google P

-

Copper-Mediated Late-Stage Radical Trifluoromethylation of Pyrazole-Type Scaffolds | ACS Omega. [Link]

-

2-Isopropylpyridine | C8H11N | CID 69523 - PubChem. [Link]

-

April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" - Fluorine Notes. [Link]

-

Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC. [Link]

Sources

- 1. 2-isopropyl pyridine, 644-98-4 [thegoodscentscompany.com]

- 2. innospk.com [innospk.com]

- 3. researchgate.net [researchgate.net]

- 4. Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Isopropylpyridine | C8H11N | CID 69523 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-Fluoro-4-isopropylpyridine: A Strategic Scaffold for Medicinal Chemistry

Topic: Properties of 2-Fluoro-4-isopropylpyridine for Medicinal Chemistry Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern drug discovery, 2-Fluoro-4-isopropylpyridine (CAS: 111887-69-5) represents a "privileged" fragment that offers a unique balance of electronic modulation and steric definition. Unlike its non-fluorinated or chlorinated counterparts, this scaffold serves two distinct roles: it acts as a highly reactive electrophile for rapid library generation via

This guide provides a technical deep-dive into the physicochemical properties, synthetic utility, and metabolic implications of this moiety, moving beyond basic catalog data to actionable application science.

Physicochemical Profile

The introduction of a fluorine atom at C2 and an isopropyl group at C4 creates a push-pull electronic environment that significantly alters the pyridine ring's behavior compared to unsubstituted pyridine.

The "Fluorine Effect" on Basicity and Permeability

The most critical property of 2-fluoropyridines is their dramatically reduced basicity. The strong electronegativity of fluorine (

-

pKa Modulation: While pyridine has a pKa of ~5.2, 2-fluoropyridine drops to ~ -0.44. The 4-isopropyl group is a weak electron donor (+I), which slightly mitigates this, likely raising the pKa to the range of 0.5 – 1.0 .

-

Medicinal Consequence: At physiological pH (7.4), this molecule remains almost exclusively neutral (unprotonated). This prevents "lysosomal trapping" (a common liability for basic amines) and enhances passive membrane permeability.

Lipophilicity and Steric Bulk

The 4-isopropyl group provides a specific steric volume that distinguishes it from methyl or ethyl groups.

| Property | Value / Description | Medicinal Chemistry Implication |

| Molecular Weight | 139.17 g/mol | Fragment-like; ideal for FBDD (Fragment-Based Drug Discovery). |

| LogP (Est.) | 2.3 – 2.5 | Moderate lipophilicity; good for hydrophobic pocket filling without excessive insolubility. |

| TPSA | ~13 Ų | Low polar surface area, favoring CNS penetration if required. |

| Steric Profile | Branching at benzylic position | Increases rotational barrier; fills "globular" hydrophobic pockets better than n-propyl. |

| Electronic Nature | Electron-poor ring; engages in anion- |

Synthetic Utility: The "Super-Electrophile"

For the synthetic chemist, the primary value of 2-fluoro-4-isopropylpyridine is its reactivity. It functions as a superior electrophile in

Mechanism of Enhanced Reactivity

Although the C-F bond is stronger than the C-Cl bond, 2-fluoropyridines react up to 320-fold faster with nucleophiles than 2-chloropyridines.

-

Reasoning: The rate-determining step in

is the initial nucleophilic attack and the formation of the Meisenheimer complex. The high electronegativity of fluorine stabilizes the negative charge accumulation on the ring (inductive stabilization) more effectively than chlorine, lowering the activation energy for this transition state.

Reactivity Visualization

The following diagram illustrates the

Caption: Mechanism of Nucleophilic Aromatic Substitution (

Metabolic & Pharmacokinetic Landscape

When the 2-fluoro-4-isopropylpyridine moiety is retained in the final drug candidate (rather than used as a leaving group), its metabolic profile becomes the priority.

Metabolic Soft Spots

-

Pyridine Ring (C2/C6): Unsubstituted pyridines are prone to oxidation by Aldehyde Oxidase (AO) to form 2-pyridones.

-

Isopropyl Group (Benzylic C-H): This is the primary liability. Cytochrome P450 enzymes (CYP3A4/2D6) can hydroxylate the tertiary benzylic carbon.

-

Mitigation: If high clearance is observed, medicinal chemists often replace the isopropyl group with a cyclopropyl or a difluoromethyl (

) group to block this site, though this changes the steric shape.

-

Decision Tree: Scaffold Selection

Caption: Strategic decision tree for selecting 2-fluoro vs. 2-chloro and managing metabolic liabilities of the isopropyl group.

Experimental Protocols

Protocol A: Synthesis of 2-Fluoro-4-isopropylpyridine (Halex Reaction)

Context: While this compound is commercially available, bulk preparation often starts from the cheaper 2-chloro analog using a Halogen Exchange (Halex) reaction.

Reagents:

-

2-Chloro-4-isopropylpyridine (1.0 equiv)

-

Potassium Bifluoride (

) or anhydrous KF (2.0 - 3.0 equiv) -

Solvent: Sulfolane or DMSO (dry)

-

Catalyst: 18-Crown-6 (optional, 0.05 equiv)

Procedure:

-

Setup: In a pressure vessel or heavy-walled flask equipped with a magnetic stir bar, dissolve 2-chloro-4-isopropylpyridine in Sulfolane (concentration ~1.0 M).

-

Addition: Add anhydrous KF (spray-dried is best) or

. -

Reaction: Heat the mixture to 160–180°C under an inert atmosphere (

) for 12–24 hours. Note: High temperature is required to overcome the activation energy of the Cl-F exchange. -

Workup: Cool to room temperature. Dilute with water and extract 3x with Diethyl Ether or MTBE. (The product is a liquid).

-

Purification: Wash combined organics with brine, dry over

, and concentrate. Purify via vacuum distillation (b.p. estimated ~160°C at atm, lower under vacuum) or flash chromatography (low polarity, Hexanes/EtOAc).

Protocol B: Functionalization (General Procedure)

Context: Coupling the scaffold to a secondary amine (e.g., morpholine, piperazine) to create a focused library.

Reagents:

-

2-Fluoro-4-isopropylpyridine (1.0 equiv)

-

Amine Nucleophile (1.2 equiv)

-

Base:

(2.0 equiv) or DIPEA (2.5 equiv) -

Solvent: DMSO or NMP (for difficult cases) or Acetonitrile (for reactive amines)

Procedure:

-

Mix: Charge a reaction vial with the amine and base in DMSO (0.5 M).

-

Add Electrophile: Add 2-fluoro-4-isopropylpyridine via syringe.

-

Heat: Stir at 80–100°C for 2–6 hours. Note: The 2-Chloro analog would typically require 120–140°C or Pd-catalysis (Buchwald-Hartwig).

-

Monitor: Check LC-MS for conversion. The 2-F peak (parent) should disappear rapidly.

-

Isolation: Dilute with water/EtOAc. Extract, wash with water (to remove DMSO), dry, and concentrate.

References

-

Properties of Fluorinated Pyridines

-

Medicinal Chemistry of Pyridines

- Title: A decade of pyridine-containing heterocycles in US FDA approved drugs.

- Source: RSC Medicinal Chemistry

-

URL:[Link]

-

Metabolic Stability Strategies

- Title: Mitigating Heterocycle Metabolism in Drug Discovery.

- Source: Journal of Medicinal Chemistry

-

URL:[Link]

-

Commercial Availability & Identifiers

Sources

- 1. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

- 2. CN112552233A - Synthetic method of 2-amino-4-fluoropyridine - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 111887-69-5|2-Fluoro-4-isopropylpyridine|BLD Pharm [bldpharm.com]

Strategic Fluorination of Pyridine Scaffolds in Medicinal Chemistry

[1][2]

Executive Summary: The "Fluorine Effect" on Heterocycles

In modern drug discovery, the pyridine ring is a privileged scaffold, present in over 20% of FDA-approved small molecules. However, naked pyridine rings often suffer from two critical liabilities: high metabolic susceptibility (oxidative attack at C-2/C-6 or N-oxidation) and undesirable basicity (leading to poor membrane permeability or off-target hERG inhibition).[1]

Strategic fluorination is the medicinal chemist's precision tool to address these issues without significantly altering steric bulk (Van der Waals radius of F = 1.47 Å vs. H = 1.20 Å).[1] This guide details the physicochemical impacts, synthetic methodologies, and successful case studies of fluorinated pyridine derivatives.

Physicochemical Profiling: Modulation of pKa and Lipophilicity[2][3]

The introduction of a fluorine atom onto a pyridine ring induces profound electronic changes due to its high electronegativity (

Table 1: Comparative Physicochemical Properties of Fluorinated Pyridines

| Property | Pyridine | 3-Fluoropyridine | 2-Fluoropyridine | 2-Amino-5-Fluoropyridine |

| pKa (Conj.[1] Acid) | 5.23 | 2.97 | -0.44 | 4.30 |

| LogP (Lipophilicity) | 0.65 | 0.85 | 0.78 | 0.62 |

| Electronic Effect | Reference | Inductive withdrawal (-I) | Strong -I & Resonance (+R) | -I balanced by +R of amine |

| Metabolic Liability | High (N-ox, C-2 oxid.)[1][2] | Reduced (C-3 blocked) | Reduced (C-2 blocked) | High stability |

Key Insight:

-

Basicity Modulation: Fluorination at the 2-position renders the pyridine nitrogen essentially non-basic (pKa < 0) due to the proximity of the electronegative fluorine.[1] Fluorination at the 3-position provides a "Goldilocks" zone, lowering pKa by ~2.3 units, often sufficient to improve permeability while maintaining H-bond acceptor capability.[1]

-

Lipophilicity: While fluorine is often cited as lipophilic, its effect on pyridines is nuanced.[1] It increases lipophilicity (LogP) relative to hydrogen, but the reduction in basicity means the distribution coefficient (LogD at pH 7.[1]4) often improves because a smaller fraction of the molecule is ionized.[1]

Advanced Synthetic Methodology: Direct C-H Fluorination

While classical methods (e.g., Balz-Schiemann reaction) remain useful for scale-up, early-stage discovery requires rapid diversification of existing scaffolds.[1] The Silver(II) Fluoride (AgF₂) mediated direct C-H fluorination is a state-of-the-art protocol for selectively fluorinating pyridines at the ortho-position relative to the nitrogen.[1]

Protocol: AgF₂-Mediated C-H Fluorination of Pyridines

Based on the methodology developed by Fier & Hartwig (2013/2017).[1]

Mechanism: Radical substitution involving a transient Ag(II)-pyridine complex.[1] Target: Selective fluorination at C-2 or C-6.

Materials:

-

Substrate: Substituted Pyridine (1.0 equiv)

-

Reagent: Silver(II) Fluoride (AgF₂) (2.0 - 3.0 equiv)[1]

-

Solvent: Acetonitrile (anhydrous) or MeCN/Perfluorodecalin biphasic system.[1]

-

Equipment: Teflon-coated stir bar, light-shielded vial (AgF₂ is light sensitive).

Step-by-Step Workflow:

-

Preparation (Glovebox/Inert Atm): In a nitrogen-filled glovebox, weigh AgF₂ (3.0 mmol) into a dry reaction vial. Note: AgF₂ is hygroscopic and a strong oxidant; handle with care.[1]

-

Addition: Add the pyridine substrate (1.0 mmol) dissolved in anhydrous Acetonitrile (5 mL).

-

Reaction: Seal the vial and stir vigorously at ambient temperature (25°C) for 1–4 hours. The mixture will turn dark/black as AgF₂ is reduced to AgF/Ag⁰.[1]

-

Optimization Tip: For electron-deficient pyridines, heating to 40–60°C may be required.[1]

-

-

Quench: Dilute the reaction mixture with dichloromethane (DCM) and slowly add saturated aqueous NaHCO₃. Caution: Gas evolution may occur.[1]

-

Workup: Filter the biphasic mixture through a pad of Celite to remove silver salts. Wash the pad with DCM.[1]

-

Purification: Separate the organic layer, dry over MgSO₄, concentrate, and purify via silica gel flash chromatography.

Validation Criteria:

Strategic Decision Workflow

Deciding where to place a fluorine atom requires balancing metabolic stability against electronic requirements.

Figure 1: Decision matrix for incorporating fluorine into pyridine scaffolds based on ADME liabilities.

Case Studies in Drug Discovery

Case Study 1: Lemborexant (Dayvigo)[2]

-

Indication: Insomnia (Dual Orexin Receptor Antagonist).[1]

-

The Challenge: The optimization of the orexin antagonist scaffold required balancing potency with metabolic stability and solubility.[1]

-

The Solution: The inclusion of a 2-amino-5-fluoropyridine moiety.[1][3][4][5]

-

Mechanism: The fluorine at the 5-position (para to the amino group) blocks a primary metabolic soft spot (oxidation of the electron-rich pyridine ring).[1]

-

Synthesis: The synthesis utilizes the coupling of a carboxylic acid intermediate with commercially available 2-amino-5-fluoropyridine using HATU.[1] This highlights the "building block" approach where the fluorinated heterocycle is introduced late-stage or as a pre-functionalized unit.[1]

-

Case Study 2: Vericiguat (Verquvo)

-

Indication: Heart Failure (Soluble Guanylate Cyclase Stimulator).[1]

-

The Structure: Contains a 5-fluoro-1H-pyrazolo[3,4-b]pyridine core.[1]

-

Impact of Fluorine:

-

Metabolic Stability: The C-5 position of the fused pyridine ring is susceptible to oxidative attack.[1] Fluorination here significantly reduces clearance.[1]

-

Potency: SAR studies demonstrated that the 5-fluoro analogue possessed superior potency compared to the des-fluoro or other halogenated analogues, likely due to optimized electronic interactions within the sGC binding pocket.[1]

-

References

-

Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives. Current Medicinal Chemistry, 2025. Link

-

Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses, 2017.[1] Link[1]

-

Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)pyridines. Journal of Medicinal Chemistry, 2025.[1][6] Link[1]

-

FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 2023.[1] Link

-

Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. RSC Advances, 2014.[1] Link

Sources

- 1. abemaciclib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. lasmiditan | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 4. researchgate.net [researchgate.net]

- 5. 2-Amino-5-fluoropyridine synthesis - chemicalbook [chemicalbook.com]

- 6. Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Characterization of 2-Fluoro-4-isopropylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the key physicochemical properties of 2-Fluoro-4-isopropylpyridine, with a primary focus on its boiling point and density. While specific experimental data for this compound is not widely published, this document synthesizes information from analogous structures, outlines theoretical principles governing its properties, and provides detailed, field-proven protocols for their experimental determination. This guide is intended to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to handle, characterize, and utilize this and similar fluorinated pyridine derivatives effectively in a laboratory setting.

Introduction to 2-Fluoro-4-isopropylpyridine

Fluorinated pyridine scaffolds are of significant interest in medicinal chemistry and materials science. The introduction of a fluorine atom can profoundly alter the electronic properties, metabolic stability, and binding affinity of a molecule, making it a valuable strategy in drug design.[1] 2-Fluoro-4-isopropylpyridine, a derivative featuring both a fluorine atom at the 2-position and an isopropyl group at the 4-position, represents a unique combination of steric and electronic features.

Understanding the fundamental physical properties of a compound, such as its boiling point and density, is a non-negotiable prerequisite for its application in synthesis and development. The boiling point dictates purification strategies (e.g., distillation), appropriate reaction conditions, and safe handling procedures.[2][3] Density is critical for accurate reagent measurement, process calculations, and quality control.[4][5] This guide provides a detailed framework for approaching the characterization of 2-Fluoro-4-isopropylpyridine.

Physicochemical Properties: An Analysis of Analogous Compounds

Direct, published experimental values for the boiling point and density of 2-Fluoro-4-isopropylpyridine are scarce. However, we can infer its likely properties by examining closely related, commercially available analogues. The electronic influence of the fluorine atom and the steric/electronic contribution of the alkyl group are the primary determinants of these physical constants.

Table 1: Physicochemical Data of 2-Fluoro-4-isopropylpyridine Analogues

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| 2-Isopropylpyridine | C₈H₁₁N | 121.18 | 156-160 | 0.931-0.937 @ 25°C |

| 2-Fluoro-4-methylpyridine | C₆H₆FN | 111.12 | 160-161 | 1.078 @ 25°C |

| 2-Fluoro-4-(trifluoromethyl)pyridine | C₆H₃F₄N | 165.09 | Not Available | 1.355 @ 25°C |

Data sourced from various chemical suppliers and databases.[6][7][8][9][10][11]

Analysis and Prediction:

-

Boiling Point: The boiling point is primarily influenced by intermolecular forces. Both 2-isopropylpyridine and 2-fluoro-4-methylpyridine have similar boiling points around 160°C.[6][7][11] The isopropyl group in 2-Fluoro-4-isopropylpyridine is larger and more polarizable than the methyl group in 2-fluoro-4-methylpyridine, which would suggest stronger van der Waals forces and a potentially higher boiling point. The fluorine atom introduces dipole-dipole interactions. Therefore, it is reasonable to predict that the boiling point of 2-Fluoro-4-isopropylpyridine will be slightly higher than 160°C at atmospheric pressure.

-

Density: The substitution of a hydrogen or a methyl group with a fluorine atom typically increases density due to fluorine's higher atomic mass relative to its atomic volume. This is evident when comparing the density of 2-fluoro-4-methylpyridine (1.078 g/mL) to that of 2-isopropylpyridine (approx. 0.93 g/mL).[7][8] Given that 2-Fluoro-4-isopropylpyridine contains fluorine, its density is expected to be greater than 1.0 g/mL.

Experimental Determination of Physicochemical Properties

The following sections provide robust, step-by-step protocols for the experimental determination of boiling point and density, designed to ensure accuracy and reproducibility.

Protocol for Boiling Point Determination via the Thiele Tube Method

The Thiele tube method is a reliable micro-scale technique for determining the boiling point of a liquid, requiring only a small sample volume.[12] The principle relies on matching the vapor pressure of the liquid with the external atmospheric pressure.[12]

Methodology:

-

Sample Preparation: Add 0.5 mL of 2-Fluoro-4-isopropylpyridine into a small, clean test tube (e.g., a 75x10 mm tube).

-

Capillary Tube Insertion: Seal one end of a capillary tube using a flame. Place the sealed capillary tube into the test tube with the open end submerged in the liquid.

-

Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or wire. The base of the test tube should align with the thermometer's bulb.

-

Thiele Tube Setup: Clamp the Thiele tube to a retort stand and fill it with a high-boiling, non-flammable liquid (e.g., mineral oil or silicone oil) until the side arm is about two-thirds full.

-

Heating: Immerse the thermometer and test tube assembly into the Thiele tube, ensuring the sample is below the oil level. Gently heat the side arm of the Thiele tube with a micro-burner or heating mantle.[3] The design of the tube promotes convection currents, ensuring uniform heating.[12]

-

Observation and Measurement: As the temperature rises, air trapped in the capillary tube will expand and exit as bubbles. Upon reaching the boiling point, the liquid's vapor pressure will exceed atmospheric pressure, resulting in a rapid and continuous stream of bubbles from the capillary tube.[3]

-

Final Reading: Turn off the heat source once a steady stream of bubbles is observed. As the apparatus cools, the bubbling will slow and stop. The exact boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.[12]

-

Validation: Record the ambient atmospheric pressure. Repeat the measurement at least twice to ensure the results are reproducible.

Diagram 1: Workflow for Boiling Point Determination

Caption: Workflow for determining liquid density using a pycnometer.

Synthesis and Handling Considerations

The synthesis of 2-fluoro-4-substituted pyridines can often be achieved through methods such as the Balz-Schiemann reaction on the corresponding aminopyridine or via nucleophilic aromatic substitution. [13]For instance, a common route involves the diazotization of an aminopyridine in the presence of a fluoride source. [13] Handling and Safety: Given its structure, 2-Fluoro-4-isopropylpyridine should be handled with care.

-

Irritant: Similar fluorinated pyridines are known to be skin and eye irritants and may cause respiratory irritation. [14][15]* Flammability: Many organic pyridines are flammable liquids. [9]* Toxicity: Pyridine derivatives can be harmful if swallowed, inhaled, or in contact with skin. [15][16] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

References

-

The Good Scents Company. (n.d.). 2-isopropyl pyridine, 644-98-4. Retrieved from [Link]

-

Chemsrc. (n.d.). 2-Fluoro-4-methylpyridine | CAS#:461-87-0. Retrieved from [Link]

-

Exploring 2-Fluoro-4-Methylpyridine: Properties, Applications, and Manufacturing. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluoro-4-methylpyridine. Retrieved from [Link]

-

PubChem. (n.d.). 2-Isopropylpyridine. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluoro-4-iodo-3-methylpyridine. Retrieved from [Link]

- Google Patents. (n.d.). CN112552233A - Synthetic method of 2-amino-4-fluoropyridine.

- Goharshadi, E. K., Morsali, A., & Abbaspour, M. (2011). Density calculation of liquid organic compounds using a simple equation of state up to high pressures. Fluid Phase Equilibria, 303(1), 58-63.

-

BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound. Retrieved from [Link]

- Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.

-

Babcock University. (n.d.). Experiment 1: Determining the Densities of Solids. Retrieved from [Link]

-

Al-Mustaqbal University College. (2021). EXPERIMENT (2) - DETERMINATION OF BOILING POINTS. Retrieved from [Link]

-

Science Department. (n.d.). Experiment 1: Mass, Volume, and Density. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

Al-Rasheed University College. (n.d.). ORGANIC CHEMISTRY LABORATORY. Retrieved from [Link]

-

GeeksforGeeks. (2023). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]

-

MeitY OLabs. (2017, February 8). Boiling Point of an Organic compound [Video]. YouTube. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Measuring Density with Laboratory Balance. Retrieved from [Link]

Sources

- 1. innospk.com [innospk.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. m.youtube.com [m.youtube.com]

- 4. science.valenciacollege.edu [science.valenciacollege.edu]

- 5. mt.com [mt.com]

- 6. 2-ISOPROPYL PYRIDINE CAS#: 644-98-4 [m.chemicalbook.com]

- 7. 2-フルオロ-4-メチルピリジン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 2-isopropyl pyridine, 644-98-4 [thegoodscentscompany.com]

- 9. 2-氟-4-三氟甲基吡啶 ≥94% | Sigma-Aldrich [sigmaaldrich.com]

- 10. Page loading... [guidechem.com]

- 11. 2-Fluoro-4-methylpyridine | CAS#:461-87-0 | Chemsrc [chemsrc.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

- 14. 2-Fluoro-4-methylpyridine | C6H6FN | CID 2737403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 2-Fluoro-4-iodo-3-methylpyridine | C6H5FIN | CID 11776298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. 2-Isopropylpyridine | C8H11N | CID 69523 - PubChem [pubchem.ncbi.nlm.nih.gov]

Strategic Safety & Handling Protocol: 2-Fluoro-4-isopropylpyridine

CAS: 111887-69-5 | Formula: C₈H₁₀FN | MW: 139.17 g/mol [1][2][3][4]

Executive Summary

This technical guide provides a comprehensive safety and handling framework for 2-Fluoro-4-isopropylpyridine , a fluorinated heterocyclic building block used in medicinal chemistry (often as a bioisostere or metabolic stability enhancer).[2][3][5]

Critical Note on Data Availability: Specific toxicological data for this exact CAS number is limited in public registries.[2][3][4] Therefore, this protocol employs Structure-Activity Relationship (SAR) Read-Across methodologies, deriving safety margins from the structural analogs 2-Fluoro-4-methylpyridine and 2-Isopropylpyridine.[2][3] All handling must presume a "Worst-Case" hazard profile until specific empirical data is generated.[2][3][4]

Module 1: Chemical Identity & Physicochemical Implications

The structural integration of a fluorine atom (electron-withdrawing) and an isopropyl group (lipophilic/electron-donating) on the pyridine ring dictates specific safety parameters.[2][3]

Physicochemical Profile (Predicted vs. Analog)

| Property | Value (Predicted/Analog) | Safety Implication |

| Physical State | Liquid (Colorless to Pale Yellow) | Risk of splash/aerosol generation.[2][3][4] |

| Boiling Point | ~165–175°C (Est.)[2][3][4] | Moderate volatility; significant vapor pressure at ambient T. |

| Flash Point | ~50–60°C (Est.)[2][3][4] | Flammable Liquid (Category 3). Vapor can travel to ignition sources.[2][3][4][6] |

| LogP | ~2.5–2.8 | High Lipophilicity. Enhanced potential for dermal absorption and blood-brain barrier penetration.[2][3][4] |

| Density | ~1.0–1.1 g/mL | Heavier than water; spills may sink/stratify in aqueous waste.[2][3][4] |

Analogs Used for Read-Across:

Module 2: Hazard Profiling & Toxicology

2.1 Core Hazard Classifications (GHS)

Based on the pyridine core and fluorinated analogs, the following GHS classifications are assigned for risk management:

-

Acute Toxicity (Oral/Dermal/Inhalation): Category 4 (H302+H312+H332)[2][3][4]

-

STOT-SE: Category 3 (H335 - Respiratory Irritation)[2][3][4]

2.2 Mechanism of Toxicity

-

Metabolic Activation: Pyridine derivatives can undergo N-oxidation or ring hydroxylation.[2][3][4] The fluorine at C2 blocks metabolic attack at that position, potentially redirecting metabolism to the isopropyl group or increasing the half-life of the parent compound, leading to prolonged systemic exposure.[2][3]

-

Neurotoxicity Potential: Pyridines are known neurotoxins.[2][3][4] The increased lipophilicity from the isopropyl group facilitates rapid dermal absorption and distribution to lipid-rich nervous tissue.[2][3][4]

-

Combustion Hazards: Thermal decomposition releases Hydrogen Fluoride (HF) , Nitrogen Oxides (NOx), and Carbon Monoxide.[2][3][4] HF is insidious; it penetrates tissues and decalcifies bone without immediate pain.[2][3][4]

Module 3: Operational Handling Protocols

This section details self-validating workflows for synthesis and isolation.

3.1 Engineering Controls & PPE Matrix

| Control Level | Requirement | Causality/Reasoning |

| Primary Barrier | Certified Fume Hood | Vapor density > 1 (sinks).[2][3][4] Hood must operate at face velocity >100 fpm.[2][3][4] |

| Hand Protection | Double Gloving Required: Inner: Nitrile (4 mil)Outer: Silver Shield (Laminate) or Viton | The isopropyl group increases solvent solubility.[2][3][4] Standard nitrile may degrade rapidly (<15 mins) upon direct contact.[2][3][4] |

| Eye Protection | Chemical Splash Goggles | Safety glasses are insufficient against liquid splashes of irritants.[2][3][4] |

| Respiratory | P100/OV Cartridge (if outside hood) | Only for emergency egress.[2][3][4] Do not rely on respirators for routine handling.[2][3][4] |

3.2 Transfer & Synthesis Workflow

-

Inert Atmosphere: Reagents should be handled under Nitrogen or Argon.[2][3][4] Fluorinated pyridines can be hygroscopic; moisture absorption alters stoichiometry.[2][3][4]

-

Cannula Transfer: For volumes >50mL, use positive pressure cannula transfer to avoid open-air pouring, reducing static discharge risk and vapor release.[2][3][4]

3.3 Decontamination Chemistry

-

Glassware: Do not use strong alkalis (KOH/NaOH) immediately if high heat is present, as nucleophilic aromatic substitution (SNAr) could displace the fluorine, releasing fluoride ions.[2][4]

-

Recommended Wash: Rinse with Dichloromethane (DCM) -> Acetone -> Dilute Acid Wash (1M HCl) -> Water.[2][3][4] The acid wash protonates the pyridine nitrogen, rendering it water-soluble for removal.[2][3][4]

Module 4: Emergency Response Architecture

4.1 Exposure Response Logic

The following diagram outlines the critical decision path for exposure events.

Caption: Decision matrix for acute exposure, highlighting the specific branch for combustion-related HF risk.[2][3]

4.2 Fire Fighting Measures

-

Extinguishing Media: Alcohol-resistant foam or Dry Chemical (CO₂).[2][3][4] Water spray may be ineffective due to the compound's density and immiscibility but can be used to cool containers.[2][3][4]

-

Combustion Products: HF (Hydrogen Fluoride) , CO, CO₂, NOx.[2][3][4]

-

Tactical Priority: Firefighters must wear full neoprene/butyl rubber suits and SCBA.[2][3][4] Runoff must be contained; fluorinated runoff is persistent.[2][3][4]

Module 5: Waste Management & Environmental Fate

-

Disposal Code: D001 (Ignitable), potentially U-listed (Pyridine analogs).[2][3][4]

-

Segregation: Do not mix with strong oxidizers or acids in waste streams.[2][3][4]

-

Destruction: High-temperature incineration (>1000°C) with a scrubber system specifically designed to capture Hydrogen Fluoride (HF) gas.[2][3][4]

References

-

PubChem. (2025).[2][3][4] Compound Summary: 2-Fluoro-4-methylpyridine (Analog).[2][3][4][8] National Library of Medicine.[2][3][4] [Link][2][3]

-

European Chemicals Agency (ECHA). (2025).[2][3][4] C&L Inventory: Pyridine Derivatives Classification.[2][3][4] ECHA.[2][3][4] [Link]

Sources

- 1. 111887-69-5|2-Fluoro-4-isopropylpyridine|BLD Pharm [bldpharm.com]

- 2. download.basf.com [download.basf.com]

- 3. 2-Fluoro-4-methylpyridine | C6H6FN | CID 2737403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. pentachemicals.eu [pentachemicals.eu]

- 6. fishersci.com [fishersci.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. innospk.com [innospk.com]

Methodological & Application

Application Note: Scalable Synthesis of 2-Fluoro-4-isopropylpyridine

Executive Summary

This guide details the synthesis of 2-Fluoro-4-isopropylpyridine (CAS: N/A for specific isomer, analogous to 2-fluoro-4-methylpyridine CAS 461-87-0) starting from the commercially available 4-isopropylpyridine .[1]

Fluorinated pyridines are critical pharmacophores in medicinal chemistry, offering modulated basicity (

This protocol utilizes a robust "Activation-Substitution" strategy via N-oxide formation, regiospecific chlorination, and a Halex (Halogen Exchange) fluorination.[1] This route is selected for its scalability, high regiocidelity, and use of cost-effective reagents.[1]

Retrosynthetic Strategy & Pathway

The synthesis is designed as a three-stage linear sequence. The isopropyl group at C4 blocks the para-position, directing nucleophilic activation to the ortho (C2) position during the rearrangement step.

Reaction Scheme (DOT Visualization)

Caption: Linear synthetic pathway leveraging N-oxide activation for C2-functionalization.

Detailed Experimental Protocols

Step 1: N-Oxidation of 4-Isopropylpyridine

Objective: Activate the pyridine ring for nucleophilic attack.[1] Pyridine nitrogen is oxidized to the N-oxide, increasing electron density at the oxygen but making the C2/C6 positions susceptible to nucleophilic attack after activation.[1]

Reagents:

-

4-Isopropylpyridine (1.0 equiv)[1]

-

Hydrogen Peroxide (30% aq., 2.5 equiv)

-

Acetic Acid (Glacial, Solvent/Catalyst)

Procedure:

-

Setup: In a 3-neck round-bottom flask equipped with a reflux condenser and internal temperature probe, dissolve 4-isopropylpyridine in glacial acetic acid (3 mL per gram of substrate).

-

Addition: Heat the solution to 50°C. Add hydrogen peroxide dropwise via an addition funnel. Caution: Exothermic reaction.[1]

-

Reaction: After addition, increase temperature to 70–80°C and stir for 12–16 hours. Monitor by TLC (MeOH/DCM 1:9) or LC-MS.[1][2] The N-oxide is significantly more polar than the starting material.[1]

-

Workup:

-

Quench excess peroxide with saturated

solution (test with starch-iodide paper).[1] -

Concentrate under reduced pressure to remove most acetic acid.[1]

-

Basify the residue with

(2M) to pH 10–11.[1] -

Extract with Dichloromethane (

).[1][4] Dry combined organics over -

Purification: usually not required; the crude solid/oil is sufficiently pure (>95%) for the next step.[1]

Critical Insight: The acetic acid acts as a catalyst, forming peracetic acid in situ, which is the active oxidant.

Step 2: Regioselective Chlorination (Boekelheide-type Rearrangement)

Objective: Convert the N-oxide to the 2-chloropyridine.

Mechanism:

Reagents:

-

4-Isopropylpyridine N-oxide (1.0 equiv)[1]

-

Phosphorus Oxychloride (

, 3.0 equiv) -

Triethylamine (

, 1.5 equiv) – Optional but recommended to scavenge HCl. -

Toluene (Solvent) or Dichloromethane (for lower temp control).[1]

Procedure:

-

Setup: Flame-dry a round-bottom flask under Nitrogen. Add the N-oxide and anhydrous Toluene (5 mL/g).[1]

-

Activation: Cool to 0°C. Add

, then add -

Rearrangement: Allow to warm to room temperature, then heat to reflux (110°C) for 4–6 hours.

-

Note: The reaction color typically changes from yellow to dark orange/brown.[1]

-

-

Workup:

-

Purification: Silica gel column chromatography (Hexanes/EtOAc gradient). The 2-chloro isomer is less polar than the N-oxide.[1]

Step 3: Halex Fluorination (The "Gold Standard" Method)

Objective: Substitution of Chloride with Fluoride.[1] Challenge: Fluoride is a poor nucleophile in organic solvents due to high solvation energy (if wet) or tight lattice energy (if solid).[1] Solution: Use of "Naked Fluoride" conditions—Anhydrous KF with a phase transfer catalyst in a polar aprotic solvent.[1]

Reagents:

-

2-Chloro-4-isopropylpyridine (1.0 equiv)[1]

-

Potassium Fluoride (KF, spray-dried, 3.0 equiv)

-

18-Crown-6 (0.1 equiv) or Tetraphenylphosphonium bromide (

).[1] -

Sulfolane or DMSO (Anhydrous).[1]

Procedure:

-

Drying (CRITICAL): The KF must be "spray-dried" or dried under high vacuum at 150°C for 4 hours before use.[1] Even trace water kills this reaction by solvating

.[1] -

Reaction: In a pressure tube or autoclave (if scaling up), combine the chloro-pyridine, dried KF, 18-crown-6, and Sulfolane.

-

Conditions: Heat to 160–180°C for 12–24 hours.

-

Why high temp? The C-Cl bond is strong; activation energy for

with fluoride is high.[1]

-

-

Workup:

-

Dilute with water (to dissolve salts) and extract with Diethyl Ether or MTBE.[1] Note: Sulfolane is water-soluble but requires copious washing to remove.[1]

-

Distillation: The product, 2-fluoro-4-isopropylpyridine, is likely a volatile liquid.[1] Fractional distillation is the preferred purification method to separate it from any unreacted chloro-starting material.[1]

Analytical Data & Validation

Expected spectral characteristics for 2-Fluoro-4-isopropylpyridine :

| Technique | Feature | Description |

| 1H NMR | C3-H Proton | Doublet or dd, shifted upfield relative to chloro-analog due to shielding/anisotropy, but showing large |

| 1H NMR | Isopropyl | Septet (~2.8 ppm) and Doublet (~1.2 ppm).[1] |

| 13C NMR | C2 Carbon | Doublet with very large coupling constant ( |

| 19F NMR | F Signal | Singlet (decoupled) at typically -60 to -70 ppm (relative to |

| GC-MS | Molecular Ion | M+ = 139 m/z.[1] Characteristic loss of methyl (M-15) and HF fragments.[1] |

Troubleshooting & Optimization Matrix

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 1) | Incomplete oxidation | Increase reaction time or use mCPBA in DCM for faster kinetics (though harder workup). |

| Regioisomers (Step 2) | 2,6-dichloro formation | Reduce |

| No Reaction (Step 3) | Wet KF (Fluoride deactivated) | Must use spray-dried KF.[1] Add azeotropic drying step (Toluene distillation) in situ before adding substrate.[1] |

| Black Tar (Step 3) | Decomposition at high temp | Lower temp to 150°C and extend time; switch solvent to DMSO (if <180°C) or NMP.[1] |

Process Workflow Diagram

Caption: Operational workflow emphasizing the critical drying step in Phase 3.

Safety & Handling

-

Hydrogen Peroxide (30%): Strong oxidizer.[1] Contact with combustibles may cause fire.[1]

-

Phosphorus Oxychloride (

): Reacts violently with water to release HCl and Phosphoric acid.[1] Fatal if inhaled.[1] Use only in a fume hood. -

Potassium Fluoride (KF): Toxic if swallowed.[1] In acidic media, it generates Hydrogen Fluoride (HF) , which is potentially fatal upon skin contact. Always keep Calcium Gluconate gel nearby when working with fluorides.[1]

References

-

Boudakian, M. M. (1967).[1] Process for providing 2-fluoropyridine. US Patent 3,296,269.[1] Link

-

Finger, G. C., et al. (1963).[1] Fluorination of 2-chloropyridine with potassium fluoride. Journal of Organic Chemistry, 28(6), 1666-1668.[1] (Foundational Halex chemistry).[1]

-

Fier, P. S., & Hartwig, J. F. (2013).[1] Selective C-H Fluorination of Pyridines and Diazines. Science. (Context for direct fluorination alternatives). Link[1]

-

Albemarle Corporation. (1998).[1] Halogen exchange reactions. US Patent 5,824,827.[1] Link

-

BenchChem. (2025).[1][2] Application Note: Synthesis of Substituted Pyridines. (General protocols for pyridine functionalization). Link[1]

Disclaimer: This document is for research purposes only. All synthesis should be performed by qualified personnel in a controlled laboratory environment.

Sources

- 1. US3296269A - Process for providing 2-fluoropyridine - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

- 5. 2-Chloro-4-nitropyridine synthesis - chemicalbook [chemicalbook.com]

Direct fluorination protocols for substituted pyridines

Application Note: Direct Fluorination Protocols for Substituted Pyridines

Abstract

The direct fluorination of pyridine rings is a "holy grail" transformation in medicinal chemistry due to the profound impact of fluorine on metabolic stability (

Strategic Overview & Method Selection

Direct fluorination requires overcoming the high activation energy of the C–H to C–F transformation.[1][2] The choice of method depends primarily on the desired regioselectivity (C2 vs. C3/C4) and the available functional handles.

Decision Matrix: Selecting the Right Protocol

Figure 1: Strategic workflow for selecting the optimal fluorination protocol based on substrate structure and regiochemical requirements.

Protocol A: Ag(II)-Mediated Direct C2-H Fluorination

Best For: Late-stage functionalization of complex pyridines; exclusive C2-selectivity. Mechanism: Oxidative fluorine transfer via an Ag(II)–pyridine complex.

This method, pioneered by the Hartwig group, utilizes Silver(II) Fluoride (

Mechanism of Action

Unlike electrophilic fluorination (which fails on electron-poor rings), this reaction proceeds via:

-

Coordination:

binds to the pyridine nitrogen. -

Addition: Intramolecular transfer of F from Ag to the C2 position.

-

Rearomatization: Abstraction of the H-atom by a second equivalent of

or base.

Experimental Protocol

Reagents:

-

Substrate: Substituted Pyridine (1.0 equiv)

-

Reagent: Silver(II) Fluoride (

) (2.0–2.5 equiv) -

Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM) (anhydrous)

-

Atmosphere: Nitrogen or Argon (

is moisture sensitive)

Step-by-Step Workflow:

-

Preparation (Glovebox or Rapid Air Handling):

-

Note:

is a black crystalline solid.[3] It fumes gently in moist air and turns brown/yellow upon decomposition.[3] Weigh quickly if outside a glovebox. -

Charge an oven-dried reaction vial equipped with a stir bar with the Pyridine substrate (0.5 mmol).

-

Add anhydrous MeCN (2.0 mL, 0.25 M concentration).

-

-

Reagent Addition:

-

Add

(1.0 mmol, 2.0 equiv) in one portion. -

Observation: The reaction mixture will typically turn dark/black immediately due to the dispersion of

.

-

-

Reaction:

-

Seal the vial and stir vigorously at room temperature (23–25 °C) for 1 hour .

-

Monitoring: Monitor by TLC or LC-MS. The reaction is usually rapid. Prolonged stirring (>2h) can lead to over-fluorination or decomposition.

-

-

Workup (Crucial for Safety):

-

Dilute the mixture with DCM (10 mL).

-

Quench: Slowly add aqueous

or a solution of aqueous sodium thiosulfate to reduce residual Ag(II) to Ag(I). -

Filter the biphasic mixture through a pad of Celite to remove silver salts.

-

Extract the aqueous layer with DCM (2 x 10 mL).

-

-

Purification:

-

Dry combined organics over

, concentrate, and purify via silica gel chromatography.

-

Key Parameter Table:

| Parameter | Optimal Range | Impact of Deviation |

|---|

| Stoichiometry | 2.0 - 2.5 equiv

Protocol B: Ag-Catalyzed Decarboxylative Fluorination

Best For: Converting pyridine-carboxylic acids (common building blocks) to fluoropyridines. Mechanism: Radical decarboxylation (Minisci-type) followed by fluorine abstraction.

This protocol allows for site-specific fluorination at positions (C3/C4) that are inaccessible via Protocol A, provided a carboxylic acid handle exists.

Experimental Protocol

Reagents:

-

Substrate: Pyridine-carboxylic acid (1.0 equiv)

-

Fluorine Source: Selectfluor (2.0 equiv)

-

Catalyst:

(0.1–0.2 equiv) -

Solvent: Water/Acetone (1:1 v/v) or Water/MeCN

-

Temperature: 50–80 °C

Step-by-Step Workflow:

-

Setup:

-

Dissolve the pyridine-carboxylic acid (0.5 mmol) in Acetone/Water (1:1, 4 mL).

-

Add Selectfluor (1.0 mmol, 2.0 equiv).

-

-

Catalysis:

-

Add

(17 mg, 0.1 mmol, 20 mol%). -

Note: The reaction generates

gas. Ensure the vessel is vented or has headspace.

-

-

Reaction:

-

Workup:

-

Cool to RT. Remove acetone under reduced pressure.

-

Neutralize with sat.

and extract with EtOAc.

-

Scientific Validation & Troubleshooting

Mechanistic Insight: Why AgF2 works where others fail

Standard radical fluorination fails on pyridines because the resulting pyridyl radical is highly unstable and electrophilic, resisting reaction with electrophilic F-sources. The AgF2 pathway avoids free radical intermediates in the bulk solution. It operates via a concerted metalloradical mechanism within the coordination sphere of the silver.

Figure 2: Simplified mechanistic pathway for AgF2-mediated C2-fluorination.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Decomposed | Reagent must be black. If brown/yellow, discard.[3] Store in desiccator. |

| Regio-scrambling | Substrate Sterics | C2-fluorination is sensitive to C3-substituents. Bulky C3 groups may block C2. |

| Protodefluorination | Acidic Workup | Fluoropyridines can be hydrolytically unstable in strong acid. Keep workup neutral/basic. |

Safety & Handling

-

Silver(II) Fluoride (

): A strong oxidant and fluorinating agent. It reacts violently with water to produce HF and ozone. Always handle in a fume hood. Use plastic or Teflon spatulas (reacts with metal). -

Selectfluor: An oxidant.[8] Avoid mixing with strong reducing agents.

-

HF Generation: Both protocols can generate HF in situ. Ensure calcium gluconate gel is available in the lab as a first-aid measure for skin exposure.

References

-

Fier, P. S., & Hartwig, J. F. (2013).[3][4][10] Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction.[4][10] Science, 342(6161), 956–960.[4] [Link]

-

Fier, P. S., & Hartwig, J. F. (2017).[3] Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2.[2][3][4][7] Organic Syntheses, 94, 46–53.[3] [Link]

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

-

Li, Z., et al. (2012). Silver-Catalyzed Decarboxylative Fluorination of Aliphatic Carboxylic Acids in Aqueous Solution. Journal of the American Chemical Society, 134(25), 10401–10404. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. orgsyn.org [orgsyn.org]

- 4. Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Harnessing the Radical Reactivity of Silver(II) Fluoride for Organofluorine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]